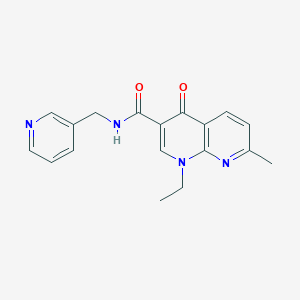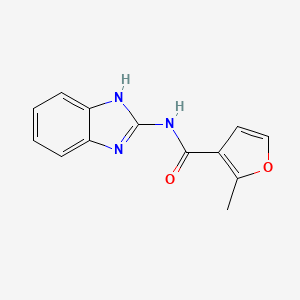
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound belongs to the class of thiadiazine derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and cellular processes. For example, it has been reported to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of various microorganisms. In vivo studies have shown that it can reduce inflammation and oxidative stress, and improve the survival rate of animals with tumor xenografts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine in lab experiments is its broad spectrum of biological activities. This makes it a useful tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to conduct toxicity studies before using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to explore the potential applications of this compound in agriculture, such as its use as a biopesticide or herbicide.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a promising compound that has shown significant potential in medicine and agriculture. Its broad spectrum of biological activities and relatively simple synthesis method make it a useful tool for scientific research. However, its potential toxicity highlights the need for appropriate safety measures and further toxicity studies. With continued research, this compound could lead to the discovery of new therapeutic targets and the development of new drugs and agricultural products.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzenesulfonamide with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been reported to exhibit significant antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In agriculture, it has been shown to possess herbicidal and insecticidal properties.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(11)13-12-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJBJOFYAVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)
![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)



